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Furfuryl pentanoate

Cat. No.: B1582700
CAS No.: 36701-01-6
M. Wt: 182.22 g/mol
InChI Key: HRYAVTBTUKVHBU-UHFFFAOYSA-N
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Description

Overview of Furan (B31954) Derivatives in Contemporary Chemical Research

Furan derivatives are a class of heterocyclic organic compounds built around a five-membered aromatic ring containing four carbon atoms and one oxygen atom. numberanalytics.comalgoreducation.combritannica.com This structural motif is a cornerstone in organic synthesis, valued for its versatility and presence in numerous biologically active compounds. numberanalytics.comresearchgate.net Furan's aromatic character, arising from the delocalization of one of the oxygen's lone electron pairs into the ring, makes it reactive and susceptible to electrophilic substitution and cycloaddition reactions. numberanalytics.comwikipedia.org

In contemporary research, furan derivatives are pivotal in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. algoreducation.com The parent compound, furan, is often produced industrially from furfural (B47365), which is derived from biomass like corn cobs. britannica.comresearchgate.netcardiff.ac.uk This renewable origin positions furan chemistry as a significant area in the development of "green" industrial molecules. acs.org Researchers are actively exploring furan derivatives for their roles in medicinal chemistry, with applications as anti-inflammatory, antibacterial, and antitumor agents, and in materials science for creating novel polymers and resins. researchgate.netwisdomlib.orgmdpi.com

Strategic Positioning of Furfuryl Pentanoate as a Key Ester within Furan Chemistry

This compound (also known as furfuryl valerate) is an ester of furfuryl alcohol and pentanoic acid. ontosight.ai Within the large family of furan derivatives, it belongs to the subgroup of furfuryl esters. These esters are generally characterized by the furfuryl group (a furan ring with a methylene (B1212753) bridge) attached to the oxygen of a carboxylate. In the case of this compound, this carboxylate is pentanoate.

The compound is strategically significant as it combines the reactive furan moiety with the properties imparted by the pentanoate (valerate) chain. It is recognized primarily as a flavoring agent with a characteristic fruity odor. ontosight.aigoogle.com Metabolically, furfuryl esters like this compound are expected to hydrolyze into furfuryl alcohol and the corresponding carboxylic acid (pentanoic acid). inchem.org This predictable metabolic pathway is a key consideration in its application. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as part of a group of related furan-based flavoring agents. nih.gov Its synthesis typically involves the esterification of furfuryl alcohol with pentanoic acid or its derivatives. google.com

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name furan-2-ylmethyl pentanoate
Synonyms Furfuryl valerate (B167501), 2-Furfuryl pentanoate
CAS Number 36701-01-6
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol ontosight.aichemicalbook.comsigmaaldrich.com

Table 2: Physical Properties of this compound

Property Value Source
Appearance Colorless to pale yellow liquid ontosight.ai
Odor Fruity ontosight.ai
Boiling Point 227-228 °C chemicalbook.com
Density 1.026 g/cm³ (at 20 °C) chemicalbook.com
Refractive Index 1.456 (at 20 °C) chemicalbook.com
Solubility Insoluble in water; miscible with organic solvents like ethanol ontosight.aichemicalbook.com

Historical Context of Research on this compound and Related Furfuryl Esters

Research into furan compounds dates back to 1780 with the discovery of pyromucic acid (2-furoic acid). britannica.com The derivative furfural was isolated in 1832, and the term "furan" was coined in 1870. cardiff.ac.ukderpharmachemica.com The "golden age" of furan chemistry occurred in the first half of the 20th century, driven by the use of furfural as a solvent and in resin manufacturing. csic.es

The study of furfuryl esters, including this compound, is intrinsically linked to the broader exploration of furan derivatives as flavoring agents and synthetic intermediates. While specific early discovery papers on this compound are not prominent, research into the synthesis of furfuryl esters for various applications has been ongoing. For example, methods for producing furfuryl acetate (B1210297), a related ester, have involved reacting furfuryl alcohol with acetic anhydride (B1165640) or acyl chlorides, techniques that are broadly applicable to other esters like this compound. google.com By the late 20th and early 21st centuries, systematic evaluations by bodies like JECFA were conducted, assessing this compound alongside other furfuryl and furoate esters, indicating its established presence as a commercial substance. inchem.orgnih.gov

Significance of this compound in Advanced Chemical Syntheses and Materials Science

While primarily known as a flavor and fragrance compound, the chemical structure of this compound offers potential in more advanced applications, particularly in materials science. The furan ring is a key functional group for reversible polymer chemistry through the Diels-Alder reaction. researchgate.net

Research has focused on polymerizing monomers containing a furfuryl group, such as furfuryl methacrylate (B99206) (FMA), to create polymers that can be crosslinked and then "healed" or reversed with thermal treatment. researchgate.netresearchgate.net The furfuryl group on these polymers reacts with bismaleimides to form thermally reversible networks. researchgate.net Although research often uses the more direct monomer FMA, this compound contains the same essential furfuryl functionality. This suggests its potential use as a building block or modifier in creating specialty polymers and self-healing materials. Furthermore, furan-based esters derived from biomass are being investigated as bio-based plasticizers for polymers like PVC, an area where the ester properties of compounds like this compound could be relevant. acs.org The field of furan-based thermosetting resins, which are valued for their corrosion resistance and thermal stability, represents another area where the incorporation of various furan derivatives is of industrial importance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B1582700 Furfuryl pentanoate CAS No. 36701-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYAVTBTUKVHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067993
Record name Pentanoic acid, 2-furanylmethyl ester
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Molecular Weight

182.22 g/mol
Source PubChem
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Physical Description

Colourless oily liquid, sweet overripe fruit odour
Record name Furfuryl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

82.00 to 83.00 °C. @ 1.00 mm Hg
Record name Furfuryl pentanoate
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Solubility

insoluble in water, miscible (in ethanol)
Record name Furfuryl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.024-1.031
Record name Furfuryl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

36701-01-6
Record name Furfuryl pentanoate
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Record name Furfuryl pentanoate
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Record name Pentanoic acid, 2-furanylmethyl ester
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Record name Pentanoic acid, 2-furanylmethyl ester
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Record name Furfuryl valerate
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Record name FURFURYL PENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KBJ13E9P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Furfuryl pentanoate
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Synthetic Pathways and Methodologies for Furfuryl Pentanoate

Esterification Reactions for Furfuryl Pentanoate Synthesis

Esterification is the cornerstone of this compound synthesis. This class of reactions forms an ester by combining an alcohol and an acid (or its derivative). The specific choice of reactants and catalysts defines the synthetic pathway.

Direct Esterification of Furfuryl Alcohol and Pentanoic Acid

The most fundamental route to this compound is the direct esterification of furfuryl alcohol with pentanoic acid. This reaction, a type of Fischer-Speier esterification, involves heating the two reactants in the presence of a strong acid catalyst. chemistrysteps.comorganic-chemistry.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of pentanoic acid by the catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com The nucleophilic oxygen atom of furfuryl alcohol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields this compound and regenerates the acid catalyst. chemistrysteps.com

The reaction is an equilibrium process. organic-chemistry.orgtamu.edu To drive the reaction toward the product side and achieve high yields, it is common to use an excess of one reactant (typically the less expensive one) or to remove water as it is formed, for instance, through azeotropic distillation. organic-chemistry.orgtamu.edu A significant challenge in the acid-catalyzed esterification of furfuryl alcohol is its tendency to decompose and polymerize under strongly acidic conditions. google.com This necessitates careful control of reaction conditions or the use of alternative methods.

An alternative direct method involves reacting furfuryl alcohol with an aliphatic acid anhydride (B1165640), such as pentanoic anhydride, using an aliphatic tertiary amine as a catalyst. google.com This approach avoids the harsh acidic conditions that can lead to the degradation of furfuryl alcohol. google.com

Transesterification Routes to this compound

Transesterification is an alternative pathway that involves the reaction of an existing ester with an alcohol to produce a new ester. For the synthesis of this compound, this would typically involve reacting an alkyl pentanoate (e.g., methyl pentanoate or ethyl pentanoate) with furfuryl alcohol in the presence of a catalyst.

This process can be catalyzed by acids, bases, or enzymes. thebrpi.org Base-catalyzed transesterification, for example, has been demonstrated for the synthesis of fatty acid furfuryl esters from commercially available cooking oils (triacylglycerols) and furfuryl alcohol. thebrpi.org In one study, potassium carbonate (K2CO3) was used to promote the reaction, yielding mixtures of fatty acid furfuryl esters. thebrpi.org This work serves as a proof-of-concept that furfuryl alcohol can be used as an alternative alcohol source in transesterification to produce novel esters. thebrpi.org The percent conversion in these reactions can be influenced by steric interactions between the reactants. thebrpi.org

Catalytic Approaches in this compound Synthesis

Catalysis is crucial in the synthesis of this compound for enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Catalysts can be broadly categorized as homogeneous, heterogeneous, or biological (enzymes).

Homogeneous catalysts operate in the same phase as the reactants, typically the liquid phase. The classic Fischer esterification employs strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as homogeneous catalysts. chemistrysteps.comorganic-chemistry.org These catalysts function by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. chemistrysteps.com While effective, a key drawback is the difficulty in separating the catalyst from the product mixture, often requiring neutralization and washing steps. researchgate.net Furthermore, the strong acidity can promote undesirable side reactions, particularly the polymerization of furfuryl alcohol. google.comresearchgate.net

Lewis acids such as tin (IV) chloride (SnCl₄·5H₂O) and iron (III) chloride (FeCl₃) have also been reported as homogeneous catalysts for producing other furanic esters, demonstrating the versatility of this catalyst class. mdpi.com

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. researchgate.netlidsen.com For esterification, solid acid catalysts are particularly relevant.

Various solid acids have proven effective for reactions involving furfuryl alcohol and its derivatives. While direct studies on this compound are limited, research on the analogous compound furfuryl acetate (B1210297) provides strong evidence of their efficacy. Catalysts such as zeolites, mesoporous materials (Al-SBA-15), silicoaluminophosphates (SAPO-11), and sulfated zirconia have been successfully used for the esterification of furfuryl alcohol with acetic acid. rsc.orgx-mol.net Sulfated zirconia, in particular, has been identified as a highly efficient catalyst, achieving a furfuryl acetate yield of 95%. x-mol.net

The ion-exchange resin Amberlyst-15 is another powerful and selective solid acid catalyst for esterification reactions. arkat-usa.org It has been shown to be highly active for the etherification of furanyl alcohols and is widely used for synthesizing various esters, including biodiesel. arkat-usa.orgosti.govresearchgate.net Its robust, porous structure provides accessible acid sites for catalysis while allowing for simple filtration to recover the catalyst post-reaction. arkat-usa.org

Table 1. Performance of Various Heterogeneous Solid Acid Catalysts in the Synthesis of Furfuryl Acetate (an analogue of this compound)
CatalystFurfuryl Alcohol Conversion (%)Furfuryl Acetate Selectivity (%)Reaction ConditionsReference
Sulfated Zirconia (SZr)~98~97100 °C, 6 h, 1:10 FA:Acetic Acid rsc.org
SAPO-1170.396.170 °C, 4 h, 1:10 FA:Acetic Acid rsc.org
Al-SBA-15 (SAR=35)69.694.670 °C, 4 h, 1:10 FA:Acetic Acid rsc.org
Amberlyst-1556.193.170 °C, 4 h, 1:10 FA:Acetic Acid rsc.org
Y-Zeolite (SAR=30)67.589.370 °C, 4 h, 1:10 FA:Acetic Acid rsc.org

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering a green and highly selective alternative to traditional chemical methods. nih.gov For ester synthesis, lipases are the most commonly employed enzymes. nih.gov These enzymes operate under mild conditions, exhibit high specificity (regio-, chemo-, and enantioselectivity), and are environmentally benign. nih.gov

The enzymatic synthesis of furfuryl esters has been successfully demonstrated using immobilized lipases. The most widely used biocatalyst for this purpose is Novozym 435, which is an immobilized form of lipase (B570770) B from Candida antarctica (CALB). researchgate.netrsc.org Research on the esterification of furfuryl alcohol with oleic acid in a solvent-free system using Novozym 435 achieved approximately 99% conversion within 6 hours. researchgate.net This demonstrates the high efficiency of lipase-catalyzed reactions for producing furfuryl esters. researchgate.net

The reusability of the enzyme is a key advantage of this methodology. Immobilized lipases like Novozym 435 can be recovered and reused for multiple reaction cycles, making the process more cost-effective and sustainable. nih.gov The reaction mechanism, known as the Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate followed by a nucleophilic attack from the alcohol. researchgate.net Studies have shown that furfuryl alcohol can exhibit an inhibitory effect on the enzyme at high concentrations, a factor that must be considered in process optimization. researchgate.netresearchgate.net

Table 2. Enzyme-Catalyzed Synthesis of Furfuryl Oleate (B1233923) (a Representative Furfuryl Ester)
EnzymeSubstratesSystemConversion (%)Reaction Time (h)Reference
Novozym 435 (immobilized CALB)Furfuryl Alcohol & Oleic AcidSolvent-free~996 researchgate.net

Alternative Synthetic Routes to this compound

This compound, an ester recognized for its distinct fruity and sweet aroma, can be synthesized through various chemical pathways. Alternative routes to its production primarily leverage widely available biomass-derived platform molecules, furfural (B47365) and furfuryl alcohol. These methods range from conventional chemical processes to modern green chemistry approaches, each with specific mechanisms and advantages.

Derivatization from Furfural

Furfural, a key platform chemical obtained from the dehydration of pentose (B10789219) sugars found in hemicellulose, serves as a primary starting material for the synthesis of this compound. mdpi.com The conversion is not direct but proceeds through a critical intermediate, furfuryl alcohol, via a two-step process.

The first step involves the selective hydrogenation of the aldehyde group of furfural to an alcohol group, yielding furfuryl alcohol. mdpi.com This reduction is a well-established industrial process. Catalytic hydrogenation is commonly employed, utilizing various metal catalysts. For instance, non-noble metal catalysts such as cobalt supported on silica (B1680970) (Co/SiO₂) have demonstrated high efficacy, achieving 100% conversion of furfural with 100% selectivity to furfuryl alcohol under conditions of 150 °C and 20 bar of hydrogen pressure. mdpi.comresearchgate.net Industrially, copper chromite catalysts are also used, though environmental concerns regarding chromium are leading to the development of alternative catalysts. researchgate.net

Once furfuryl alcohol is synthesized, the second step is the esterification with pentanoic acid (valeric acid) or its derivatives to yield the final product, this compound. This subsequent esterification step is detailed in the reaction mechanisms involving furfuryl alcohol intermediates.

Reaction Mechanisms Involving Furfuryl Alcohol Intermediates

The direct conversion of furfuryl alcohol to this compound is the most common and straightforward synthetic approach. This transformation is typically achieved through esterification or transesterification reactions, each involving distinct mechanisms and catalytic systems.

Direct Esterification: This classic method involves the reaction of furfuryl alcohol with pentanoic acid, typically in the presence of an acid catalyst (Fischer-Speier esterification). The reaction is an equilibrium process where a protonated carboxylic acid is attacked by the nucleophilic oxygen of the alcohol, followed by the elimination of water to form the ester. While effective, this method can require high temperatures and long reaction times, and the water produced must be removed to drive the equilibrium towards the product.

Transesterification: An alternative route is the transesterification reaction between furfuryl alcohol and an alkyl pentanoate, such as methyl pentanoate or ethyl pentanoate. This process is particularly useful when the starting ester is readily available. The reaction is often catalyzed by an alkali carbonate, such as potassium carbonate. google.comgoogle.com The mechanism involves the nucleophilic attack of the alkoxide, formed from furfuryl alcohol and the base catalyst, on the carbonyl carbon of the alkyl pentanoate. This leads to a tetrahedral intermediate which then collapses, eliminating the smaller alcohol (e.g., methanol (B129727) or ethanol) and forming this compound. google.com This method can be performed under milder conditions compared to direct esterification. google.com A patent describes synthesizing furfuryl esters by reacting an alkyl ester with an excess of furfuryl alcohol in the presence of potassium carbonate at temperatures between 25°C and 60°C. google.com

ReactantsCatalystTemperature (°C)PressureOutcomeReference
Furfuryl Alcohol, Alkyl EsterPotassium Carbonate25-60AmbientSynthesis of furfuryl ester google.com
Furfuryl Alcohol, Alkyl EsterAlkaline CarbonateVariableReducedContinuous distillation of formed alcohol (methanol/ethanol) google.com

Green Chemistry Approaches in this compound Production

In line with the principles of sustainable chemistry, green approaches to this compound synthesis have been developed, focusing on the use of biocatalysts. frontiersin.org Enzymatic esterification offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions (lower temperature and pressure), reduced byproduct formation, and enhanced environmental compatibility. medcraveonline.com

Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions efficiently. medcraveonline.com Specifically, immobilized Candida antarctica lipase B (often known as Novozym 435) has been successfully employed for the synthesis of furfuryl esters. researchgate.netresearchgate.net The reaction involves the direct esterification of furfuryl alcohol with a carboxylic acid, such as pentanoic acid, often in a solvent-free system, which further enhances its green credentials. researchgate.net

The mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. In this process, the enzyme first reacts with the acyl donor (pentanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the nucleophile (furfuryl alcohol) attacks this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme. Studies on the enzymatic synthesis of furfuryl oleate have shown that high conversions (up to 99%) can be achieved in a matter of hours under optimized conditions. researchgate.net However, kinetic studies also indicate that furfuryl alcohol can exhibit an inhibitory effect on the enzyme at higher concentrations. researchgate.netresearchgate.net

BiocatalystSubstratesSystemKey FindingsReference
Candida antarctica Lipase B (Novozym 435)Furfuryl Alcohol, Oleic AcidSolvent-free~99% conversion within 6 hours. Furfuryl alcohol showed an inhibitory effect. researchgate.netresearchgate.net
Lipase (general)Secondary Metabolite Alcohols, Carboxylic AcidsVariableHigh catalytic efficiency, mild conditions, environmentally friendly process. medcraveonline.com

Advanced Reaction Mechanisms and Kinetics of Furfuryl Pentanoate Transformations

Mechanistic Investigations of Hydrolysis of Furfuryl Pentanoate

Hydrolysis of this compound involves the cleavage of its ester bond to yield furfuryl alcohol and pentanoic acid. This transformation can be achieved under enzymatic, acidic, or basic conditions, with each pathway possessing a distinct mechanistic route.

In biological systems, the hydrolysis of this compound is primarily catalyzed by carboxylesterases (EC 3.1.1.1) and other non-specific esterases. inchem.orgnih.gov These enzymes are crucial in the metabolism of a wide range of xenobiotic esters. capes.gov.br The reaction is expected to follow a well-established pathway for esterase-catalyzed hydrolysis.

The general mechanism involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the release of the alcohol moiety (furfuryl alcohol) and the formation of an acyl-enzyme intermediate. Subsequently, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (pentanoic acid) and regenerating the active enzyme. researchgate.net

Furfuryl esters, including this compound, are anticipated to be hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid. inchem.org Studies on a series of furfuryl alcohol esters have demonstrated their rapid hydrolysis in preparations of rat liver, intestinal mucosa, and blood, confirming their susceptibility to enzymatic cleavage in vivo. inchem.org

General Reaction Scheme for Enzymatic Hydrolysis:

Step 1: Binding of this compound to the enzyme's active site.

Step 2: Nucleophilic attack by the serine hydroxyl group on the ester carbonyl carbon.

Step 3: Formation of a tetrahedral intermediate.

Step 4: Release of furfuryl alcohol and formation of an acyl-enzyme complex.

Step 5: Hydrolysis of the acyl-enzyme complex by water.

Step 6: Release of pentanoic acid and regeneration of the enzyme.

Under acidic conditions, the hydrolysis of this compound is a reversible process that follows a multi-step mechanism, often referred to as an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucalgary.ca The reaction is the reverse of a Fischer esterification.

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, activating the ester for nucleophilic attack. ucalgary.ca

Nucleophilic Attack: A water molecule acts as a weak nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion (the original water molecule) to one of the oxygen atoms of the leaving group (the furfuryl alcohol moiety). This converts the furfuryloxy group into a good leaving group (protonated furfuryl alcohol). ucalgary.ca

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated furfuryl alcohol as a neutral molecule. ucalgary.ca

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final pentanoic acid product and regenerate the acid catalyst. ucalgary.ca

Studies on the acid-catalyzed conversion of the resulting furfuryl alcohol show that the furan (B31954) ring itself can undergo further reactions, such as rearrangement and ring-opening, to form products like levulinic acid, especially under forcing conditions. researchgate.netrsc.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters like this compound. ucalgary.ca The mechanism is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate.

The steps are as follows:

Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. ucalgary.ca

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This step causes the cleavage of the acyl-oxygen bond and the expulsion of the furfuryloxide anion (the leaving group). ucalgary.ca

Acid-Base Reaction: The furfuryloxide anion is a stronger base than the carboxylate anion. Therefore, it rapidly deprotonates the newly formed pentanoic acid in a final, irreversible acid-base reaction. This produces furfuryl alcohol and the pentanoate salt. ucalgary.ca An acidic workup step is required to protonate the carboxylate salt to obtain the neutral carboxylic acid.

This process is termed irreversible because the final carboxylate anion is resonance-stabilized and shows little to no tendency to react with the alcohol. ucalgary.ca

Computational Chemistry and Molecular Modeling of this compound

Computational methods are powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. Quantum chemical calculations can elucidate reaction energetics, while molecular dynamics simulations provide insights into conformational behavior.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules and predict their energetic properties. nih.gov These methods can be applied to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For this compound transformations, quantum calculations can determine key kinetic and thermodynamic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates.

Reaction Enthalpy (ΔH): The net energy change of a reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

While specific studies on the hydrolysis energetics of this compound are not widely published, research on related furanic compounds demonstrates the utility of these methods. For instance, DFT calculations have been used to study the hydrogenation and decarbonylation of furfural (B47365), revealing that while furan is the thermodynamically favored product at higher temperatures, furfuryl alcohol is the kinetically preferred product. nih.govcsic.es Similarly, highly accurate methods like Gaussian-4 (G4) theory have been employed to investigate the thermochemistry of the acid-catalyzed conversion of furfuryl alcohol, a product of this compound hydrolysis. researchgate.netrsc.org These studies confirm that computational approaches can provide reliable data on reaction feasibility and selectivity. rsc.org

Computational Study SubjectMethod UsedKey FindingReference
Furfural ConversionDFT (WB97XD)Hydrogenation to furfuryl alcohol is kinetically preferred over decarbonylation to furan. nih.gov
Furfuryl Alcohol PyrolysisDFT (GGA-RPBE)Determined the reaction energy barrier for the formation of CO to be 317 kJ mol⁻¹. rsc.org
Furfuryl Alcohol ConversionG4MP2Investigated reaction pathways and energetics for the conversion to levulinic acid. researchgate.netrsc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic conformational behavior of flexible molecules like this compound in different environments.

MD simulations can provide information on:

Conformational Flexibility: The range of shapes a molecule can adopt.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules.

Adsorption Behavior: How the molecule orients itself at interfaces. nih.gov

A computational analysis of various aroma-related molecules, including α-furfuryl pentanoate, has provided insight into its molecular features. mdpi.com The study calculated several molecular descriptors that relate to its conformational and interactive properties. For example, the topological descriptor PHI, which reflects molecular flexibility, was determined for this compound. mdpi.com Its value highlights an average flexibility compared to other classes of aroma compounds.

Molecular DescriptorValue for α-Furfuryl PentanoateSignificanceReference
Molecular Weight (MW)182.2 g/mol Basic physical property. mdpi.com
Flexibility (PHI)4.3Indicates average molecular flexibility. mdpi.com
Apolarizability (Apol)6906Reflects the molecule's ability to form instantaneous dipoles. mdpi.com
Polarity (3D_PolarSASA)69.43 ŲRepresents the solvent-accessible surface area of polar atoms, indicating moderate polarity. mdpi.com

These simulations and calculations are essential for building a comprehensive understanding of how this compound behaves and reacts on a molecular scale.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational structure-activity relationship (SAR) studies on this compound have primarily focused on understanding its unique aroma profile. This compound is notable for possessing both caramellic and pineapple odor notes. mdpi.com The structure of this compound, which includes a furan moiety and an ester chain, is key to this dual perception. Furan moieties are commonly associated with caramellic (CAR) scents, while many aliphatic esters are known for their pineapple-like (PNA) notes. mdpi.comsemanticscholar.org

In a study exploring aroma-blending mixtures, this compound was identified as a unique molecule exhibiting both CAR and PNA characteristics. mdpi.com The molecular weight of this compound (182.2 g/mol ) places it in the third quartile of molecular weights for molecules with a strong pineapple note and is larger than the average molecular weight for molecules with either a strong or typical pineapple scent. mdpi.comsemanticscholar.org

Further computational analysis using molecular descriptors has provided insights into its physicochemical properties in relation to its odor. For instance, the hydrophobicity of this compound, as indicated by its AlogP98 value, is within the third quartile for both strawberry-like (STR) and pineapple-like (PNA) odorants and is higher than the average for caramellic (CAR) odorants. mdpi.comsemanticscholar.org The flexibility of the molecule, represented by the PHI descriptor, is within the third quartile for simple caramellic odorants but in the first quartile for simple pineapple odorants, suggesting a moderate level of flexibility. researchgate.net

These computational SAR studies highlight how the specific combination of the furan ring and the pentanoate ester chain in a single molecule, along with its particular size and physicochemical properties, results in its distinct and complex aroma profile.

Table 1: Molecular Descriptor Values for this compound and Related Odor Categories

Descriptor This compound Value Comparison to Odor Categories Reference
Molecular Weight (MW) 182.2 g/mol In the 3rd quartile of s-PNA and t-PNA molecules. mdpi.comsemanticscholar.org
Hydrophobicity (AlogP98) Within 3rd quartiles of STR and PNA Higher than the average for CAR molecules. mdpi.comsemanticscholar.org
Flexibility (PHI) 4.3 Within 3rd quartile of s-CAR, 1st quartile of s-PNA. researchgate.net

Pharmacophore Generation and Analysis

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity or, in this case, its sensory perception. semanticscholar.org This approach is particularly valuable when the specific biological targets, such as olfactory receptors, are not fully known. mdpi.comsemanticscholar.org

For this compound, pharmacophore analysis has been applied in the context of understanding its dual "caramellic-pineapple" aroma. mdpi.com Ligand-based pharmacophore modeling, which relies on the structures of known active molecules, has been utilized to explore the structural similarities between molecules exhibiting strawberry (STR), caramellic (CAR), and pineapple (PNA) odors. mdpi.comsemanticscholar.org The goal of such studies is to determine the key molecular features that elicit these specific scent perceptions.

The analysis of molecules with mixed odor notes, like this compound, is crucial for developing these pharmacophore models. mdpi.com By identifying the common structural features among a set of odorants, a pharmacophore can be generated that represents the ideal three-dimensional arrangement of features for interaction with a specific olfactory receptor. mdpi.com While detailed pharmacophore models specifically for this compound are not extensively published, its unique dual aroma makes it a key compound in studies aiming to create such models for caramellic and pineapple scent categories. mdpi.comsemanticscholar.org The presence of both a furan ring and an ester chain are critical features that would be included in any pharmacophore model for this compound. mdpi.comsemanticscholar.org

Kinetic Studies of this compound Reactions

Direct kinetic studies on many transformations of this compound are not widely available in the literature. However, the reactivity of the furfuryl group and the ester linkage can be inferred from studies on related compounds, such as furfuryl alcohol, furfural, and other furfuryl esters. The primary reactions of interest for this compound would be its hydrolysis and transformations involving the furan ring.

Determination of Reaction Rates and Rate Laws

The hydrolysis of furfuryl esters, including this compound, is a key metabolic reaction. inchem.org In vivo studies have shown that furfuryl esters are rapidly hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid. inchem.org This hydrolysis is catalyzed by enzymes in the liver, intestinal mucosa, and blood. inchem.org The rate of hydrolysis for furfuryl esters has been observed to be rapid in preparations from rats and faster than some other sterically hindered esters in human blood preparations. inchem.org

For chemical reactions, the kinetics of reactions involving the furan moiety can be inferred from studies on furfural and furfuryl alcohol. For example, the oxidation of furfural has been shown to follow Michaelis-Menten type kinetics with respect to the furfural concentration, indicating the formation of a complex between the oxidant and furfural. maxapress.com The reaction is first order with respect to the oxidant and hydrogen ion concentration. maxapress.comcore.ac.uk Similarly, the electrochemical hydrogenation of furfural to furfuryl alcohol exhibits a shift from positive-order to zero-order kinetics with increasing furfural concentration, which is suggestive of a Langmuir-Hinshelwood mechanism. rsc.org

The esterification of furfuryl alcohol to form esters like this compound has also been studied. The reaction of furfuryl alcohol with acid anhydrides using tertiary amines as catalysts has been shown to be an effective method. google.com For the reaction of furfuryl alcohol with acetic anhydride (B1165640) catalyzed by triethylamine, the yield was found to be very high (98.1%) after 24 hours at room temperature. google.com

Activation Energy and Thermodynamic Parameters

Thermodynamic and activation parameters provide insight into the energy changes and transition states of a reaction. For the oxidation of furfural, the thermodynamic parameters for the formation of the furfural-oxidant complex and the activation parameters for its decomposition have been calculated. maxapress.com In one study, the activation energy for the oxidation of furfural was determined to be 23.20 kJ mol⁻¹. core.ac.uk

In the conversion of furfuryl alcohol to ethyl levulinate, a reaction that involves the furan ring, the activation energy has been reported. acs.org Studies on the direct synthesis of γ-valerolactone from furfural have also reported activation energies for the multi-step conversion process, with one study finding an activation energy of 55.46 kJ mol⁻¹. nih.gov

For the reaction of the hydroxyl radical with furan derivatives, which is relevant to atmospheric chemistry and combustion, activation energies have also been determined. The reaction of OH with 2-methylfuran (B129897) was found to have a negative activation energy over the temperature range of 298 K to 770 K, indicating that the reaction rate decreases with increasing temperature. whiterose.ac.uk

While specific values for this compound are not available, these examples from related furanic compounds suggest that the activation energies for its reactions would be in a similar range, depending on the specific transformation.

Table 2: Activation Energies for Reactions of Related Furanic Compounds

Reaction Compound Activation Energy (Ea) Reference
Oxidation Furfural 23.20 kJ mol⁻¹ core.ac.uk
Conversion to γ-valerolactone Furfural 55.46 kJ mol⁻¹ nih.gov
Reaction with OH radical 2-Methylfuran Negative (-Ea/R = 716 ± 79 K) whiterose.ac.uk

Influence of Solvent Effects on Reaction Kinetics

The choice of solvent can significantly impact the rate and selectivity of chemical reactions. For reactions involving furfuryl compounds, solvent effects have been noted in several studies.

In the oxidation of furfural, the reaction has been studied in numerous organic solvents. maxapress.com The analysis of the solvent effect indicated that cation-solvation plays a major role in the reaction mechanism. maxapress.com In another study on furfural oxidation, the reaction rate was found to increase as the dielectric constant of the solvent decreased, suggesting an ion-dipole interaction in the rate-determining step. core.ac.uk

For the conversion of xylose to furfural, a process related to the synthesis of the furanic ring, the solvent system has a pronounced effect on the reaction kinetics. rsc.org In biphasic solvent systems, the partitioning and hydrolysis of intermediates can be rate-limiting. rsc.org The switch from toluene (B28343) to 1-methylnaphthalene (B46632) as the organic solvent was found to decelerate both the hydrolysis of a boronate ester intermediate and the subsequent dehydration of xylose. rsc.org

The nature of the solvent also drives the oligomerization of furfuryl alcohol, which is a competing side reaction in many of its transformations. researchgate.net The use of water as a solvent, particularly at high temperatures, can enhance the formation of these polymeric species. researchgate.net

These findings suggest that for reactions of this compound, the polarity, dielectric constant, and solvating ability of the solvent would be critical factors in determining the reaction kinetics and product distribution.

Spectroscopic and Chromatographic Characterization in Furfuryl Pentanoate Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in chemical analysis, allowing researchers to probe the interaction of molecules with electromagnetic radiation. This interaction provides a unique fingerprint of the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the furfuryl pentanoate molecule.

While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts and splitting patterns can be accurately predicted based on the known values for its constituent parts: the furfuryl group and the pentanoate chain. For comparison, the ¹H NMR spectrum of the related compound, furfuryl acetate (B1210297), shows characteristic signals for the furan (B31954) ring protons between 6.35 and 7.41 ppm and the methylene (B1212753) protons (-CH₂-) at approximately 5.05 ppm. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the furan ring, the two methylene protons adjacent to the ester oxygen, and the nine protons of the pentyl group. The protons on the furan ring typically appear in the aromatic region of the spectrum and exhibit characteristic splitting patterns (couplings) due to their proximity to each other. The methylene protons of the furfuryl moiety are shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the pentanoate chain will appear in the upfield (aliphatic) region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms of this compound. The carbonyl carbon of the ester group would appear significantly downfield. The carbons of the furan ring would resonate in the aromatic region, while the methylene carbon of the furfuryl group and the carbons of the pentanoate chain would appear at higher field strengths. For reference, the carbons of the furan ring in furfuryl alcohol are observed at approximately 152.6 (C2), 107.5 (C3), 110.4 (C4), and 142.9 (C5) ppm, with the methylene carbon at 57.2 ppm. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H5' (Furan)~7.4Doublet of doublets
H3' (Furan)~6.3Doublet of doublets
H4' (Furan)~6.4Doublet of doublets
-O-CH₂- (Furfuryl)~5.1Singlet
-CO-CH₂- (Pentanoyl)~2.3Triplet
-CH₂-CH₂-CO- (Pentanoyl)~1.6Sextet
-CH₂-CH₃ (Pentanoyl)~1.3Sextet
-CH₃ (Pentanoyl)~0.9Triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~173
C2' (Furan)~149
C5' (Furan)~143
C4' (Furan)~111
C3' (Furan)~110
-O-CH₂- (Furfuryl)~58
-CO-CH₂- (Pentanoyl)~34
-CH₂-CH₂-CO- (Pentanoyl)~27
-CH₂-CH₃ (Pentanoyl)~22
-CH₃ (Pentanoyl)~14

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov FTIR spectroscopy is a more advanced method that collects a high-resolution spectrum over a wide range simultaneously.

The FTIR spectrum of this compound will display characteristic absorption bands that confirm the presence of the ester functional group and the furan ring. The most prominent peak will be the strong carbonyl (C=O) stretching vibration of the ester group. The C-O stretching vibrations of the ester linkage will also be present. The furan ring is identified by its characteristic C=C aromatic stretching and C-H stretching and bending vibrations. Additionally, the aliphatic C-H stretching and bending vibrations of the pentanoate chain will be visible.

Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchEster1735-1750Strong
C-H StretchFuran Ring (=C-H)3100-3150Medium
C-H StretchAlkyl Chain (-C-H)2850-3000Medium-Strong
C=C StretchFuran Ring1500-1600Medium-Weak
C-O StretchEster1000-1300Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺) and various fragment ions.

The EI-MS of this compound (molecular weight: 182.22 g/mol ) shows a characteristic fragmentation pattern. nih.govnist.gov The molecular ion peak at m/z 182 is often of low abundance or not observed at all. The most prominent feature in the spectrum is the base peak at m/z 81. This ion corresponds to the stable furfuryl cation ([C₅H₅O]⁺), formed by the cleavage of the ester bond. This is a hallmark fragmentation for furfuryl esters. Another significant peak is often observed at m/z 98, which can be attributed to a rearrangement process leading to the formation of the furfuryl alcohol radical cation. Other smaller fragments arise from the pentanoate chain.

Major Fragment Ions in the EI Mass Spectrum of this compound nih.gov

m/zRelative Intensity (%)Probable Ion Structure
8199.99[C₅H₅O]⁺ (Furfuryl cation)
9823.26[C₅H₆O₂]⁺ (Furfuryl alcohol radical cation via rearrangement)
5318.94[C₄H₅]⁺
2717.70[C₂H₃]⁺
5216.46[C₄H₄]⁺

Tandem Mass Spectrometry (MS/MS) is a more advanced technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (a "precursor ion"), such as the molecular ion or a primary fragment ion from the initial mass spectrum, is selected and then subjected to further fragmentation. The resulting "product ions" are then analyzed.

While specific MS/MS studies on this compound are not widely published, the technique is highly applicable for its structural confirmation, especially in complex mixtures. For instance, by selecting the molecular ion at m/z 182 as the precursor, one could induce fragmentation and confirm that it produces the characteristic m/z 81 ion. Alternatively, selecting the prominent m/z 81 ion and subjecting it to a second stage of fragmentation would yield a product ion spectrum characteristic of the furfuryl cation, providing unambiguous identification. This technique is particularly valuable in food and flavor analysis where furan derivatives are often present among many other compounds.

Mass Spectrometry (MS) Analysis

Chromatographic Methodologies for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis of this compound to determine its presence and concentration, and for its purification from reaction mixtures or natural extracts.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, with a boiling point of 82-83 °C at 1 mmHg, is well-suited for GC analysis. nih.gov In GC, the compound is vaporized and travels through a column with a stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property used for identification.

The retention index (RI) is a more standardized measure, which compares the retention time of the analyte to those of n-alkane standards. The Kovats retention index of this compound has been reported on different types of GC columns, which aids in its identification.

Liquid Chromatography (LC): Liquid chromatography, including column chromatography and High-Performance Liquid Chromatography (HPLC), is primarily used for the purification of compounds. In column chromatography, a solution containing this compound is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent or mixture of solvents (mobile phase) is used to move the components through the column at different rates, allowing for their separation. For purification of furan derivatives, a gradient of non-polar to polar solvents is often employed to elute the desired compound. HPLC offers higher resolution and faster separation times compared to traditional column chromatography and can be used for both analytical and preparative-scale purification.

Reported Kovats Retention Indices for this compound nih.gov

Stationary Phase TypeColumn ExampleRetention Index
Standard Non-PolarDB-51245
Standard PolarCarbowax1753

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separating this compound from other volatile components and confirming its identity based on its mass spectrum.

For purity assessment, a GC system equipped with a flame ionization detector (FID) or a mass spectrometer is typically employed. The choice of the capillary column is critical for achieving good separation. A non-polar or semi-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is commonly used for the analysis of furan derivatives. mdpi.comresearchgate.net The separation is based on the boiling points and polarities of the compounds.

Potential impurities in commercially available or synthesized this compound can include unreacted starting materials, such as furfuryl alcohol and pentanoic acid. By-products from the synthesis process, for instance, difurfuryl ether formed from the self-condensation of furfuryl alcohol under acidic conditions, may also be present. A well-optimized GC method can effectively separate these impurities from the main this compound peak, allowing for their identification and quantification.

The identity of the this compound peak can be confirmed by its mass spectrum obtained through GC-MS. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. While the molecular ion peak (m/z 182) may be of low abundance, prominent fragment ions are observed, which are crucial for structural confirmation. nih.gov

Table 1: Key Mass Spectral Data for this compound (EI-MS)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Plausible Fragment Ion
81100Furoylium ion ([C₅H₅O]⁺)
9823.26[C₅H₅O-CH₂]⁺
5318.94[C₄H₅]⁺
2717.70[C₂H₃]⁺
5216.46[C₄H₄]⁺

This data is based on publicly available mass spectral information for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of this compound, particularly in complex matrices where the analyte is not sufficiently volatile for GC or when derivatization is not desirable. While less common than GC for volatile esters, HPLC offers alternative selectivity.

A typical HPLC method for the quantitative analysis of this compound would involve a reversed-phase setup. A C18 column is a common choice for the stationary phase, offering good retention for moderately non-polar compounds like this compound. shimadzu.comnih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure good separation from both more polar and less polar sample components.

Detection is most commonly achieved using an ultraviolet (UV) detector. Furan derivatives, including this compound, possess a chromophore that absorbs UV light, typically in the range of 210-280 nm. shimadzu.comrsc.org For quantitative analysis, a calibration curve is constructed by injecting standard solutions of this compound of known concentrations and plotting the peak area against the concentration. This allows for the accurate determination of the this compound concentration in unknown samples.

Table 2: Illustrative HPLC Parameters for Furan Ester Analysis

ParameterTypical Condition
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water and Acetonitrile
Flow Rate1.0 mL/min
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength~220 nm or ~250 nm
Injection Volume10 µL
Column Temperature30 °C

These parameters are based on established methods for related furanic compounds and represent a typical starting point for the analysis of this compound. shimadzu.comrsc.org

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC has emerged as a powerful tool for the separation of various compounds, including furan derivatives. nih.gov One of the key advantages of SFC is its ability to perform rapid separations with reduced consumption of organic solvents, making it a "greener" alternative to HPLC.

In the context of furan esters, SFC can be particularly useful for the separation of thermally labile compounds, as it often employs lower temperatures than GC. nih.gov The technique is also well-suited for chiral separations, which could be relevant for more complex furan derivatives, though this compound itself is achiral. The separation in SFC is influenced by the interactions of the analyte with the stationary phase and the supercritical fluid mobile phase, whose solvating power can be tuned by altering pressure, temperature, and the addition of co-solvents.

For the analysis of this compound and related esters, a variety of stationary phases can be used in SFC, including those common in HPLC. The use of a co-solvent, such as methanol or ethanol, is often necessary to increase the polarity of the mobile phase and achieve appropriate retention and selectivity. Detection in SFC can be accomplished with the same detectors used in HPLC, such as UV-Vis detectors, as well as with mass spectrometers.

Chromatographic Separation of this compound from Related Esters

In many applications, it is crucial to separate this compound from other structurally similar esters that may be present in a sample. These can include other furfuryl esters with different alkyl chains (e.g., furfuryl acetate, furfuryl propionate, furfuryl octanoate) or isomeric furoate esters (e.g., methyl 2-furoate, ethyl 2-furoate). nih.gov

Gas chromatography is particularly effective for this purpose. The elution order of a homologous series of esters, such as furfuryl esters, on a non-polar or semi-polar column is generally determined by their boiling points. As the length of the alkyl chain increases, the boiling point and, consequently, the retention time also increase. Therefore, one would expect this compound to elute after furfuryl acetate and furfuryl propionate, but before furfuryl octanoate.

The Kovats retention index (RI) is a standardized measure of retention in gas chromatography that helps in the identification of compounds by comparing their retention times to those of n-alkanes. The retention index can be a valuable tool for distinguishing between different furan esters.

Table 3: Kovats Retention Indices of this compound and Related Esters on a DB-5 Column

CompoundKovats Retention Index (RI)
Furfuryl acetate987
Furfuryl propionate1083
Furfuryl butanoate1170
This compound 1269
Furfuryl hexanoate1367
Furfuryl heptanoate1466
Furfuryl octanoate1566

Data compiled from a study of flavor and fragrance compounds. researchgate.net

Biotechnological and Biochemical Research on Furfuryl Pentanoate

Microbial Synthesis and Biotransformation of Furfuryl Pentanoate

The synthesis of this compound can be achieved through the esterification of furfuryl alcohol with pentanoic acid. While chemical synthesis methods exist, often employing acid anhydrides and tertiary amine catalysts, they can involve harsh conditions and complex purification steps. google.com Biotechnological approaches using microorganisms and enzymes offer a promising alternative, providing high selectivity and milder reaction conditions. researchgate.net

Microbial biotransformation can be a key strategy for producing this compound. This often involves the use of whole microbial cells as catalysts. For instance, various yeast strains have been investigated for their ability to reduce furfural (B47365) to furfuryl alcohol, a crucial precursor for this compound synthesis. researchgate.net The biotransformation of furfural to furfuryl alcohol has been demonstrated using microorganisms such as Bacillus coagulans and Meyerozyma guilliermondii. researchgate.netmdpi.com

Furthermore, some microorganisms can metabolize furfural, a common inhibitor found in lignocellulosic hydrolysates, into less toxic compounds. researchgate.netresearchgate.net For example, Acinetobacter baylyi ADP1 can biotransform furfural into difurfuryl ether. researchgate.netresearchgate.net This detoxification process is vital for creating a more favorable environment for subsequent enzymatic reactions, such as the synthesis of this compound. The metabolism of furfural often proceeds through its oxidation to furoic acid, which can then be incorporated into central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.comnrel.gov

Enzyme Engineering for Enhanced Production

Enzyme engineering plays a pivotal role in optimizing the microbial synthesis of this compound by improving the efficiency and stability of the involved biocatalysts. Lipases and esterases, the primary enzymes responsible for ester synthesis, are often the targets of such engineering efforts. nih.gov Techniques like site-directed mutagenesis and directed evolution can be employed to enhance enzyme activity, selectivity, and stability under industrial process conditions.

While specific examples of enzyme engineering targeted directly at this compound synthesis are not extensively documented in the provided search results, the principles are well-established for similar ester syntheses. For instance, the activity of immobilized Candida rugosa lipase (B570770) has been significantly improved for the synthesis of furfuryl acetate (B1210297) through ultrasound treatment, a physical method that enhances enzyme-substrate interaction. researchgate.net This suggests that similar strategies could be applied to boost this compound production.

Metabolic Pathway Engineering in Microorganisms

Metabolic pathway engineering in microorganisms aims to enhance the production of desired compounds by redirecting cellular metabolism towards the target molecule. For this compound, this could involve engineering a microorganism to efficiently convert a biomass-derived feedstock, such as xylose, into furfural and subsequently into furfuryl alcohol, the precursor for esterification. mdpi.com

Research has focused on engineering robust microbial strains like Pseudomonas putida KT2440 to utilize furfural and its derivatives. nrel.gov By integrating gene clusters responsible for furfural catabolism, it is possible to create strains that can not only tolerate but also assimilate these compounds. nrel.gov For example, engineering Escherichia coli by deleting genes involved in diverting xylonate to other pathways has been shown to increase the production of related compounds. frontiersin.org Such strategies could be adapted to create microbial cell factories that overproduce furfuryl alcohol from renewable resources, which can then be esterified to this compound. The Embden-Meyerhof-Parnas (EMP) pathway and the pentose (B10789219) phosphate (B84403) pathway are key metabolic routes that can be manipulated to control the flux of carbon towards desired precursors. tandfonline.com

Enzymatic Activity and Specificity Towards this compound

The enzymatic synthesis of this compound primarily relies on the catalytic activity of lipases and esterases. These enzymes facilitate the esterification reaction between furfuryl alcohol and pentanoic acid (or its derivatives). inchem.org

Identification of Esterases and Lipases Active on this compound

Several lipases have been identified as effective catalysts for the synthesis of various esters, and their activity on furfuryl esters is a subject of study. Lipases are known for their broad substrate specificity and their ability to function in non-aqueous media, which is advantageous for ester synthesis. researchgate.net

Candida antarctica Lipase B (CALB) : This lipase is a widely used and highly efficient biocatalyst for various acylation reactions. acs.org It has been successfully employed for the acylation of furfurylamine (B118560) and 5-hydroxymethylfurfurylamine. acs.org Given its versatility, CALB is a strong candidate for catalyzing the synthesis of this compound.

Candida rugosa Lipase (CRL) : CRL has demonstrated high efficiency in the kinetic resolution of diastereoisomeric mixtures of furan-containing compounds. nih.gov It has also been used for the synthesis of furfuryl acetate, indicating its potential for synthesizing other furfuryl esters like this compound. researchgate.net

Pseudomonas cepacia Lipase (PCL) : This lipase is another commercially important enzyme used in biocatalysis. researchgate.net

Metagenomic Esterases : A novel esterase, EST5, identified through metagenomic screening, has shown high activity towards p-nitrophenyl valerate (B167501), which is structurally related to pentanoate esters. mdpi.com This suggests that esterases from environmental samples could be a valuable source of biocatalysts for this compound synthesis.

The table below summarizes some of the key enzymes with potential or demonstrated activity in the synthesis of furan-based esters.

EnzymeSource OrganismApplication in Furan (B31954) Compound Synthesis
Candida antarctica Lipase B (CALB)Candida antarcticaAcylation of furfurylamine and 5-hydroxymethylfurfurylamine. acs.org
Candida rugosa Lipase (CRL)Candida rugosaKinetic resolution of furan-containing compounds and synthesis of furfuryl acetate. nih.govresearchgate.net
Pseudomonas cepacia Lipase (PCL)Pseudomonas cepaciaGeneral biocatalysis, with potential for furfuryl ester synthesis. researchgate.net
Esterase EST5Metagenomic libraryHigh activity towards p-nitrophenyl valerate, indicating potential for pentanoate ester synthesis. mdpi.com

Substrate Specificity and Kinetic Characterization of Relevant Enzymes

For example, the metagenomic esterase EST5 exhibited the highest catalytic efficiency (kcat/Km) with p-nitrophenyl valerate (C5), the pentanoate ester of p-nitrophenol. mdpi.com This indicates a preference for substrates with a five-carbon acyl chain, which is directly relevant to this compound synthesis.

Kinetic Parameters of Esterase EST5 with p-Nitrophenyl Esters

Substrate Km (mM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹)
pNP-Butyrate (C4) 0.43 0.98 0.29 674.42
pNP-Valerate (C5) 0.29 1.52 0.45 1533.27
pNP-Caprylate (C8) 0.65 1.81 0.53 820.51

Source: Adapted from data on EST5 with p-nitrophenyl esters, suggesting a preference for C5 substrates. mdpi.com

In the context of enzymatic reduction of furfural to furfuryl alcohol, a necessary step for subsequent esterification, the enzyme SsCR from Saccharomyces pastorianus showed an optimal pH of 6.5 and temperature of 30°C. mdpi.com The reaction yield was high for furfural concentrations up to 200 mM. mdpi.com Such kinetic characterization is essential for designing efficient one-pot, multi-enzyme systems for this compound production from xylose.

Role of this compound in Biological Systems (Excluding Dosage/Administration)

In biological systems, furfuryl esters, including this compound, are expected to undergo hydrolysis catalyzed by carboxylesterases or esterases. inchem.org This enzymatic action breaks the ester bond, yielding furfuryl alcohol and the corresponding carboxylic acid, in this case, pentanoic acid. inchem.org

Once formed, furfuryl alcohol can be further metabolized. A primary metabolic pathway involves the oxidation of furfuryl alcohol to furfural, which is then oxidized to 2-furoic acid. inchem.orgeuropa.eu This furoic acid can then be conjugated with glycine (B1666218) and excreted. inchem.org Enteric bacteria can also convert furfural to furfuryl alcohol. europa.eu

Furfural itself has been reported in various organisms, including the bacterium Francisella tularensis and the plant Angelica gigas. nih.gov The presence of furfural and its derivatives in natural systems suggests that metabolic pathways for their transformation are present in a variety of organisms. The ability of certain bacteria to utilize furfural as a carbon source further underscores its role in microbial metabolism. sdewes.org For instance, a consortium of Microbacterium sp., Bacillus licheniformis, and Brevundimonas sp. has been shown to effectively degrade furfural. sdewes.org

Participation in Biochemical Pathways (e.g., Hydrolysis to Furfuryl Alcohol and Pentanoic Acid)

The primary biochemical pathway for this compound in biological systems is its hydrolysis into furfuryl alcohol and pentanoic acid. inchem.orgeuropa.eu This reaction is a common metabolic route for ester-containing compounds.

This hydrolysis is generally catalyzed by a class of enzymes known as carboxylesterases (or simply esterases), which are abundant in various tissues. inchem.org Research has demonstrated that furfuryl esters are rapidly hydrolyzed by preparations from rat liver, intestinal mucosa, and blood. inchem.org While the hydrolysis rate was observed to be slower in human blood preparations, it was still significant. inchem.org The serine esterases found in rat liver, in particular, have been identified as being responsible for the hydrolysis of flavouring esters like this compound. soton.ac.uk

Following hydrolysis, the resulting molecules, furfuryl alcohol and pentanoic acid, enter separate, well-established metabolic pathways. inchem.org

Metabolism of Furfuryl Alcohol: The liberated furfuryl alcohol is first oxidized to furfural. inchem.orgeuropa.eu Subsequently, furfural is further oxidized to 2-furoic acid. inchem.orgeuropa.eu The body then processes the 2-furoic acid by forming a coenzyme A (CoA) thioester. inchem.org This intermediate can then be conjugated with the amino acid glycine and excreted in the urine. inchem.org An alternative, minor pathway involves the condensation of the 2-furoyl-CoA with acetyl-CoA to form 2-furanacryloyl CoA, which is also ultimately conjugated with glycine before excretion. inchem.org

Metabolism of Pentanoic Acid: The other hydrolysis product, pentanoic acid (a five-carbon saturated fatty acid), is expected to be metabolized through the fatty acid β-oxidation pathway. This is a major catabolic process where fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. inchem.org

Metabolic Pathway of this compound
StepReactantPrimary Enzyme(s)Product(s)Subsequent Fate
1This compoundCarboxylesterases / Serine EsterasesFurfuryl Alcohol and Pentanoic AcidEnters separate metabolic pathways
2aFurfuryl AlcoholAlcohol Dehydrogenase (presumed)FurfuralOxidized to 2-Furoic Acid
2bPentanoic AcidAcyl-CoA SynthetasePentanoyl-CoAEnters β-oxidation pathway
3aFurfuralAldehyde Dehydrogenase (presumed)2-Furoic AcidConjugated for excretion

Interactions with Biomolecules and Cellular Components (Excluding Toxicity)

The interaction of this compound with biomolecules is initiated by its encounter with the hydrolytic enzymes that metabolize it.

The primary interaction is with carboxylesterases, the enzymes that catalyze its breakdown. inchem.org The binding of this compound to the active site of these esterases is a prerequisite for its hydrolysis. Studies on various flavoring esters have shown that the structure of both the alcohol and acid moieties influences the rate of hydrolysis, indicating a specific interaction within the enzyme's binding pocket. soton.ac.uk

Beyond its enzymatic hydrolysis, the physicochemical properties of this compound dictate its interactions with cellular components. As a lipophilic (fat-soluble) ester, it has a tendency to be sequestered into adipose tissue (body fat). soton.ac.uk Its hydrophobicity, as indicated by its ALogP98 value, is a key factor in this partitioning behavior. mdpi.com This sequestration represents a passive interaction with a major cellular and tissue component. The molecule's polarity and polar surface area also influence its ability to cross cellular membranes and interact with the hydrophobic or hydrophilic domains of proteins and other biomolecules. mdpi.com

Physicochemical Properties of this compound and Relevance to Biomolecular Interactions
PropertyValue/DescriptionRelevance to Interaction
Molecular FormulaC10H14O3nih.govDefines the size and elemental composition for binding.
Molecular Weight182.22 g/mol nih.govInfluences diffusion rates and steric fit in binding sites.
Hydrophobicity (ALogP98)Higher than average for caramel-like molecules mdpi.comGoverns partitioning into lipid membranes and adipose tissue; influences hydrophobic interactions with proteins. mdpi.comsoton.ac.uk
Polarity (3D_PolarSASA)Moderate compared to caramel (B1170704) (CAR) molecules, but high compared to pineapple (PNA) molecules mdpi.comAffects solubility in aqueous cellular environments and the potential for polar interactions (e.g., hydrogen bonding) with biomolecules.

Environmental Fate and Degradation Studies of Furfuryl Pentanoate

Biodegradation Pathways in Natural Environments

In natural settings such as soil and water, the primary biodegradation route for furfuryl pentanoate is expected to begin with the cleavage of its ester bond.

Microbial Degradation in Soil and Water

The initial step in the microbial degradation of this compound is its hydrolysis into furfuryl alcohol and pentanoic acid. inchem.org This reaction is facilitated by various microorganisms present in soil and aquatic environments. Following this initial hydrolysis, the degradation proceeds along the pathways of its breakdown products.

Furfuryl alcohol, a primary alcohol, is susceptible to oxidation by soil and water microbes. It is typically converted to furfural (B47365). inchem.org Subsequently, furfural can be further metabolized. For instance, studies have shown that various bacterial strains can degrade furfural. A consortium of Bacillus licheniformis, Microbacterium sp., and Brevundimonas sp. has demonstrated the ability to use furfural as a carbon source, achieving complete degradation of concentrations up to 2723 mg/L within 48 hours. sdewes.org Another study highlighted that Bacillus cereus can selectively convert furfural to furfuryl alcohol. mdpi.com The final major metabolic product of this pathway is 2-furoic acid. inchem.org

Pentanoic acid, the other product of hydrolysis, is a naturally occurring fatty acid and is readily biodegradable by a wide range of microorganisms through beta-oxidation.

Enzymatic Degradation in Environmental Matrices

The breakdown of this compound is catalyzed by specific enzymes present in the environment. The hydrolysis of the ester linkage is carried out by carboxylesterases or esterases. inchem.org These enzymes are ubiquitous in various organisms, from microbes to mammals.

Research on analogous compounds, such as poly(ethylene 2,5-furanoate) (PEF), has shown that cutinases are effective in hydrolyzing furan-based polyesters. mdpi.com For example, cutinases from Humicola insolens and Thermobifida cellulosilytica have been shown to degrade PEF films, with complete hydrolysis observed under certain conditions. mdpi.com This suggests that similar enzymes in the environment could act on the ester bond of this compound.

The subsequent enzymatic oxidation of furfuryl alcohol to furfural and then to 2-furoic acid is a key part of the degradation cascade. inchem.org

Photodegradation and Atmospheric Chemistry of this compound

As a volatile organic compound, this compound released into the atmosphere is subject to photodegradation. Direct photolysis may occur as furan-containing compounds can absorb sunlight. nih.govnih.gov

The primary atmospheric degradation pathway is expected to be its reaction with photochemically-produced hydroxyl (•OH) radicals. While specific data for this compound is not available, the atmospheric half-life of its parent alcohol, furfuryl alcohol, due to reaction with •OH radicals is estimated to be approximately 3.7 hours. nih.gov For furfural, the estimated atmospheric half-life from this reaction is about 5.5 hours. nih.gov Given its structure, the atmospheric lifetime of this compound is likely to be in a similar range.

The reaction with hydroxyl radicals can lead to the formation of various oxidation products, and potentially contribute to the formation of secondary organic aerosols.

Chemical Stability and Hydrolytic Degradation in Environmental Contexts

The chemical stability of this compound in the environment is primarily governed by the hydrolysis of its ester bond. This reaction, which can be catalyzed by acids or bases, breaks the molecule into furfuryl alcohol and pentanoic acid. inchem.org this compound is reported to be insoluble in water, which may limit its hydrolysis rate in aquatic environments. thegoodscentscompany.com

The furan (B31954) ring itself is relatively stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or through photo-oxidation. csic.esresearchgate.net Studies on furfural have shown that it is relatively stable to hydrolysis under neutral conditions, but can be degraded by dilute acids at high temperatures. nih.gov

Occurrence and Persistence in Various Environmental Compartments

There is a lack of direct monitoring data on the occurrence and persistence of this compound in various environmental compartments like soil, water, and air. Its primary use is as a flavoring agent in foods. nih.gov

The persistence of this compound in the environment is expected to be low. Its susceptibility to biodegradation, photodegradation, and hydrolysis suggests that it would be degraded relatively quickly. inchem.orgnih.govnih.gov The persistence of any substance in the environment is a balance between its rate of introduction and its rate of degradation. Given the likely rapid degradation pathways, significant accumulation of this compound in the environment is not anticipated. However, in localized areas of high use or disposal, transient concentrations may be possible.

Data Tables

Table 1: Estimated Atmospheric Half-life of this compound and Related Compounds

CompoundReactantEstimated Half-life
Furfuryl Alcohol•OH radicals3.7 hours nih.gov
Furfural•OH radicals5.5 hours nih.gov
This compound•OH radicalsNot directly measured, but expected to be in a similar range to furfuryl alcohol and furfural

Table 2: Biodegradation of Furfural by a Bacterial Consortium sdewes.org

Initial Furfural Concentration (mg/L)Degradation in 24 hours (%)Degradation in 48 hours (%)
722100100
965100100
1365100100
1488100100
174974100
199174100
272421100
451711Not fully degraded

Applications of Furfuryl Pentanoate in Specialized Chemical Synthesis and Advanced Materials

Role as a Precursor in Organic Synthesis

The unique chemical architecture of furfuryl pentanoate, combining a furan (B31954) heterocycle with an ester functional group, positions it as a versatile precursor for a variety of organic molecules. Both the furan ring and the ester linkage can be targeted through specific chemical transformations to yield novel compounds and bio-based chemicals.

Synthesis of Novel Furan-Containing Compounds

The furan ring in this compound is a hub of chemical reactivity, capable of undergoing numerous transformations typical of electron-rich aromatic systems and dienes. csic.es This reactivity allows it to serve as a scaffold for creating a diverse array of new furan-containing molecules.

Key reactions involving the furan moiety include:

Hydrogenation: The double bonds in the furan ring can be selectively hydrogenated to produce tetrahydrothis compound. This transformation removes the aromaticity of the furan ring, resulting in a more flexible, saturated heterocyclic structure with altered solvency and stability.

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of other functional groups. nih.gov This can be a pathway to dicarboxylic acids or other valuable synthons.

Ring-Opening Hydrogenolysis: Catalytic hydrogenolysis can cleave the furan ring, converting the cyclic ether into linear polyols, such as various pentanediols. acs.org These linear diols are valuable monomers for polyesters and polyurethanes.

Diels-Alder Reactions: The conjugated diene system within the furan ring can participate in Diels-Alder cycloadditions with various dienophiles, such as maleimides. digitellinc.com This reaction is a powerful tool for constructing complex polycyclic architectures, which can be building blocks for pharmaceuticals or advanced materials.

Hydroxymethylation: It may be possible to add a hydroxymethyl group to the C-5 position of the furan ring, transforming the this compound into a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), another key bio-based platform chemical. frontiersin.org

Through these and other synthetic routes, this compound can be a starting point for compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and specialty materials. tandfonline.comchemicalpapers.com

Intermediate in the Production of Bio-based Chemicals

This compound sits (B43327) at the intersection of several biorefinery pathways, making it a key intermediate in the value chain of renewable chemicals. dalinyebo.comuct.ac.za It is considered a second-generation bio-based chemical, as its precursors, furfuryl alcohol and pentanoic acid (valeric acid), can both be derived from lignocellulosic biomass. csic.esresearchgate.net

The primary role of this compound as an intermediate is demonstrated through its conversion into other valuable platform chemicals:

Hydrolysis: The ester bond can be hydrolyzed, either chemically or enzymatically, to yield its constituent parts: furfuryl alcohol and pentanoic acid. inchem.org Furfuryl alcohol is a major commodity used in the production of foundry resins, while pentanoic acid and its derivatives are used as plasticizers and in flavor and fragrance applications. rsc.orgcsic.es

Transesterification: this compound can undergo transesterification with other alcohols to produce different furfuryl esters and pentanoate esters, diversifying the portfolio of available bio-based solvents and plasticizers. google.com

Conversion to Levulinic Acid and γ-Valerolactone (GVL): Through a sequence of hydrolysis and catalytic conversion, the furfuryl moiety can be transformed into levulinic acid, a highly versatile platform chemical. acs.org Subsequent hydrogenation can yield γ-valerolactone (GVL), a green solvent and a precursor to fuels and polymers. acs.org

The potential transformations of this compound into other key bio-based molecules are summarized in the table below.

Starting MaterialReaction TypePotential Product(s)Significance
This compoundHydrolysisFurfuryl Alcohol, Pentanoic AcidPrecursors for resins, plasticizers, flavors
This compoundHydrogenationTetrahydrothis compoundSaturated solvent with different properties
This compoundRing-Opening Hydrogenolysis1,2-Pentanediol, 1,5-PentanediolMonomers for polyesters and polyurethanes
This compoundHydrolysis/CatalysisLevulinic Acid, γ-Valerolactone (GVL)Platform chemicals for fuels and polymers
This compoundDiels-Alder CycloadditionPolycyclic Furan AdductsBuilding blocks for complex molecules

Integration in Polymer Science and Engineering

The dual functionality of this compound—a polymerizable furan ring and a plasticizing pentanoate tail—makes it a compelling candidate for applications in polymer science, both as a monomer for new polymers and as a functional additive for modifying existing ones.

Monomer for Specialty Polymer Synthesis

The furan ring of this compound can participate in polymerization reactions, analogous to its parent alcohol, furfuryl alcohol, which is well-known for forming furan resins. rsc.orgresearchgate.net Polymerization can be initiated under acidic conditions, leading to the formation of a polymer backbone with pendant pentanoate ester groups. These side chains would be expected to significantly influence the properties of the resulting polymer, imparting flexibility and hydrophobicity.

Furthermore, furfuryl-containing monomers can be copolymerized with other monomers to create tailored materials. For instance, furfuryl methacrylate (B99206) has been successfully copolymerized with N-vinylpyrrolidone and methyl methacrylate to create soluble polymers. kpi.ua Similarly, furfuryl glycidyl (B131873) ether has been used to synthesize polycarbonates. researchgate.net By analogy, this compound could be incorporated into copolymers, where the pentanoate group could act as an internal plasticizer, reducing the need for external additives.

Reversible polymerization chemistries, such as the Diels-Alder reaction between furan and maleimide (B117702) groups, offer a pathway to self-healing and recyclable thermosets. digitellinc.com Polymers incorporating this compound could be designed to crosslink via this mechanism, creating robust networks that can be de-crosslinked and reformed upon thermal treatment.

Modification of Polymer Properties

Beyond its use as a primary monomer, this compound has potential as a reactive modifier for other polymer systems. Its ester structure suggests it could function as a bio-based plasticizer, particularly for polymers like polylactic acid (PLA) and polyvinyl chloride (PVC). google.comwipo.int The pentanoate chain would increase the free volume between polymer chains, enhancing flexibility and reducing brittleness.

Unlike conventional plasticizers, the furan ring offers a site for reactive grafting. The furfuryl group can react with functionalities in other polymers or with crosslinking agents. This is similar to the process of wood furfurylation, where furfuryl alcohol polymerizes within the wood cell wall and can react with lignin, improving the wood's dimensional stability and durability. semanticscholar.org In a similar fashion, this compound could be used to:

Compatibilize Polymer Blends: By grafting onto two different polymer chains, it could act as a bridge between immiscible polymers.

Create Crosslinked Networks: When blended with polymers containing dienophilic groups (e.g., maleimide), the furan group can form covalent crosslinks upon heating.

Functionalize Surfaces: The reactivity of the furan ring could be used to anchor other molecules to a polymer surface, imparting new properties like hydrophilicity or antimicrobial activity.

Research into Sustainable and Renewable Chemical Production

This compound exemplifies the principles of a circular bioeconomy by converting renewable biomass into a value-added chemical. researchgate.net Its synthesis is a prime example of an integrated biorefinery concept, which aims to utilize all fractions of lignocellulosic biomass efficiently. uct.ac.zaconicet.gov.ar

The production pathway for this compound leverages two major streams from biomass fractionation:

The C5 Stream (Hemicellulose): Hemicellulose is hydrolyzed to yield C5 sugars, primarily xylose. Acid-catalyzed dehydration of xylose produces furfural (B47365), a key platform chemical. nih.govfurfural.lv Catalytic hydrogenation of furfural then yields furfuryl alcohol. csic.esmdpi.com

The C6 Stream (Cellulose): Cellulose (B213188) is hydrolyzed to glucose (a C6 sugar). Glucose can be converted to levulinic acid, another top value-added chemical from biomass. mdpi.com Levulinic acid can then be catalytically converted into pentanoic acid (valeric acid) or its esters. csic.es

The final step is the esterification of bio-derived furfuryl alcohol with bio-derived pentanoic acid to produce fully renewable this compound. researchgate.net This process can be achieved using various catalytic methods, including enzymatic routes which offer high selectivity and mild reaction conditions. rsc.org

This integrated approach not only provides a sustainable route to this compound but also enhances the economic viability of the entire biorefinery by creating value from multiple biomass components. dalinyebo.com Research continues to focus on optimizing catalysts and processes to improve yields and reduce the environmental footprint of converting biomass into valuable furan-based chemicals and their derivatives. nih.govutwente.nl

Valorization of Biomass-Derived Feedstocks

This compound, an ester derived from furfuryl alcohol and pentanoic acid, sits at the intersection of two key value chains in the biorefinery concept. The production of this compound is an exemplary case of the valorization of biomass-derived feedstocks, transforming carbohydrate-rich raw materials into value-added chemicals. rsc.org

The primary precursor, furfural, is a platform molecule produced from the acid-catalyzed dehydration of C5 sugars like xylose, which are abundant in the hemicellulose fraction of lignocellulosic biomass. rsc.orgmdpi.com Common feedstocks for furfural production include agricultural residues such as corn cobs, sugarcane bagasse, and oat hulls. researchgate.netresearchgate.net The subsequent hydrogenation of furfural yields furfuryl alcohol, the alcohol component of this compound. csic.essciopen.com This conversion is a well-established industrial process, often utilizing copper-based catalysts. csic.esmdpi.com

Pentanoic acid (valeric acid), the other precursor, can also be derived from biomass. One significant route is through the hydrogenation and subsequent ring-opening of γ-valerolactone (GVL), another key platform chemical. GVL itself is produced from the hydrogenation of levulinic acid, which can be synthesized from the C6 sugars (e.g., glucose) found in the cellulose fraction of lignocellulosic biomass. mdpi.comnih.gov The conversion of GVL to pentanoic acid represents a significant pathway for producing C5 carboxylic acids from renewable resources.

The synthesis of this compound from these biomass-derived precursors is typically achieved through esterification. This reaction can be catalyzed by various means, including enzymatic and chemical catalysts. Recent research has highlighted the use of lipases in a continuous flow synthesis system for the esterification of furfuryl alcohol with various carboxylic acids, demonstrating a green and sustainable approach to producing these esters. rsc.org

The valorization of biomass into this compound and its precursors is a critical area of research aimed at developing sustainable alternatives to petroleum-based chemicals. uco.esresearchgate.net The process not only utilizes renewable raw materials but also has the potential to create a diverse portfolio of chemicals and biofuels from lignocellulosic biomass. csic.esmdpi.com

Green Solvents and Reaction Media involving this compound

The principles of green chemistry advocate for the use of safer solvents and auxiliaries to minimize the environmental impact of chemical processes. jk-sci.comacs.org Solvents are a major contributor to the waste generated in many chemical operations, often accounting for a significant portion of the mass and energy consumption. acs.org In the context of this compound, its role and the role of related furan derivatives as green solvents are of increasing interest.

Furfuryl alcohol, a precursor to this compound, is considered a green solvent. jk-sci.com Its derivatives, including esters like this compound, are being explored for their solvent properties. These bio-derived solvents can offer alternatives to traditional, often hazardous, organic solvents. orientjchem.org

Research into the production of furfural and its derivatives often employs green solvent systems to improve the sustainability of the process. For instance, biphasic systems using solvents like γ-valerolactone (GVL) have been shown to enhance furfural yield from biomass. researchgate.net Ionic liquids have also been investigated as a reaction medium for the synthesis of furfural from xylose, demonstrating high yields. nih.gov

The use of this compound itself as a solvent is less documented than its precursors. However, the broader class of furan-based compounds is recognized for its potential as green solvents. For example, 2-methyltetrahydrofuran (B130290) (MTHF), which can be derived from furfural, is a notable green solvent with applications in various chemical reactions. mdpi.comnih.gov The development of furfuryl esters as solvents would align with the goal of creating a bio-based economy where products are derived from renewable feedstocks and processes are designed to be environmentally benign.

Interdisciplinary Research with Material Science

The application of this compound and its precursors extends into the realm of material science, where these biomass-derived compounds serve as building blocks for polymers and other advanced materials. mdpi.com

Furfural and furfuryl alcohol are key monomers in the production of furan-based resins. researchgate.netcsic.es These resins, formed through the polymerization of furfuryl alcohol, are known for their thermal stability, chemical resistance, and adhesive properties. They find applications in foundry binders, composites, and coatings.

The di-functional nature of many furan derivatives makes them suitable for polymerization. For example, 2,5-furandicarboxylic acid (FDCA), which can be synthesized from the oxidation of 5-hydroxymethylfurfural (HMF), a derivative of C6 sugars, is a bio-based alternative to terephthalic acid. FDCA is a monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with properties comparable or even superior to petroleum-based polyethylene terephthalate (B1205515) (PET).

While direct polymerization of this compound is not a primary application, its synthesis is part of a broader effort to produce a range of furan-based chemicals that can be used as monomers and plasticizers. acs.org The ester group in this compound could potentially be modified or the furan ring could participate in polymerization reactions, although this is less common than the use of furfuryl alcohol or FDCA.

The interdisciplinary research between chemistry and material science is crucial for developing new materials from renewable resources. The valorization of biomass into platform chemicals like furfural and its derivatives provides a direct link to the synthesis of sustainable polymers and materials. sciopen.com This synergy is essential for transitioning from a fossil-fuel-based economy to a circular bio-economy.

Q & A

Q. What are the established synthetic routes for Furfuryl pentanoate, and how do structural features influence its reactivity?

Methodological Answer: this compound is synthesized via esterification, typically involving furfuryl alcohol and pentanoic acid under acid catalysis (e.g., sulfuric acid). Key structural features include:

  • A furan ring with a methyl substituent, which introduces steric and electronic effects .
  • A pentanoate chain that influences hydrophobicity and reactivity in hydrolysis or transesterification reactions .
    Experimental Design Tip: Optimize reaction conditions (temperature, molar ratios) using kinetic monitoring (e.g., GC-MS) to track ester formation and byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • GC-MS : Identifies volatile impurities and confirms molecular weight (C10_{10}H14_{14}O3_3, MW 182) using fragmentation patterns .
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the furan ring protons (δ 6.2–7.4 ppm) and ester carbonyl (δ 170–175 ppm) .
  • FT-IR : Confirms ester C=O stretching (~1740 cm1^{-1}) and furan ring C-O-C vibrations (~1015 cm1^{-1}) .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC or GC-MS.
  • Key Degradation Pathways : Hydrolysis of the ester bond under acidic/basic conditions; furan ring oxidation under light exposure .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives affect combustion kinetics compared to methyl/ethyl pentanoate?

Methodological Answer:

  • Comparative Combustion Studies : Use jet-stirred reactors (JSRs) or spherical combustion chambers to measure laminar burning velocities and ignition delays.
    • Example Data : Ethyl pentanoate exhibits higher reactivity (φ = 1.0, 30 bar) than methyl analogs due to chain-length effects on radical propagation .
    • Furan Ring Impact : The furan moiety in this compound may alter flame intermediates (e.g., aldehydes vs. ketones) compared to linear esters .
  • Kinetic Modeling : Use mechanisms like CHEMKIN to simulate pathways; validate against experimental species profiles (e.g., CO, CH2_2O) .

Q. What computational strategies predict this compound’s bioactivity, and how can docking results be validated experimentally?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like cytochrome P450 or cancer-related enzymes. The furan ring may engage in π-π stacking or H-bonding .
  • Validation Steps :
    • Compare docking scores with known inhibitors (e.g., indole derivatives).
    • Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) to confirm predicted activity .

Q. How can contradictions between experimental and simulated kinetic data for this compound’s oxidation be resolved?

Methodological Answer:

  • Case Study : Methyl pentanoate simulations underestimated NTC (Negative Temperature Coefficient) behavior at 716–799 K due to incomplete radical pathways in the model .
  • Resolution Strategies :
    • Refine mechanisms by incorporating furan-specific reactions (e.g., furan ring opening to form diradicals).
    • Use sensitivity analysis to identify rate-limiting steps needing re-evaluation .

Q. What role does the furan ring play in this compound’s pharmacological interactions?

Methodological Answer:

  • Mechanistic Hypotheses : The furan ring may act as a hydrogen-bond acceptor or participate in metabolic activation (e.g., epoxidation).
  • Experimental Approach :
    • Synthesize analogs with substituted furans (e.g., tetrahydrofuran) and compare bioactivity.
    • Use metabolomic profiling (LC-MS/MS) to identify reactive metabolites in hepatic microsomes .

Guidance for Research Question Development

  • Use the PICOT Framework to structure studies:
    • P opulation (e.g., reaction systems), I ntervention (e.g., kinetic modeling), C omparison (e.g., methyl pentanoate), O utcome (e.g., ignition delay), T ime (e.g., 0–100 ms) .
  • Prioritize novelty by exploring understudied areas (e.g., furan ring’s role in bioactivity or combustion kinetics) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Furfuryl pentanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.